5'-O-Desmethyl omeprazole
Overview
Description
Synthesis Analysis
The synthesis of 5'-O-Desmethyl omeprazole involves the metabolism of omeprazole by liver cytochrome P450 (P450) enzymes. Studies have identified human CYP2C19 as a major enzyme responsible for the 5-hydroxylation of omeprazole, leading to the formation of 5'-O-Desmethyl omeprazole among other metabolites. CYP2C19, along with CYP2C8, CYP2C18, and CYP2C9, contributes to omeprazole metabolism, demonstrating the enzymatic specificity and efficiency in producing this metabolite (Karam et al., 1996).
Molecular Structure Analysis
The molecular structure of 5'-O-Desmethyl omeprazole is derived from its parent compound, omeprazole, with specific alterations due to the desmethylation process. Spectroscopic characterization techniques, such as infrared and Raman spectroscopy, NMR, TG, DSC, and theoretical vibrational frequency calculations, have been applied to understand the structural characteristics of omeprazole and its salts, providing insights into the molecular structure of its metabolites as well (Vrbanec et al., 2017).
Chemical Reactions and Properties
Omeprazole undergoes several chemical reactions leading to the formation of 5'-O-Desmethyl omeprazole and other metabolites. The acid-induced degradation of omeprazole and its metabolites under various conditions has been analyzed, revealing the chemical stability and reactivity of these compounds. High-resolution mass spectrometry has identified and characterized the degradation products, indicating the chemical reactions omeprazole and its metabolites undergo in acidic environments (Roberts et al., 2018).
Physical Properties Analysis
The physical properties of omeprazole and its metabolites, including solubility, stability, and formulation challenges, have been studied to develop suitable pharmaceutical formulations. Techniques such as nanosuspension technology have been explored to enhance the chemical stability and solubility of chemically labile drugs like omeprazole, which indirectly informs on the handling and formulation of its metabolites (Möschwitzer et al., 2004).
Chemical Properties Analysis
The chemical properties of 5'-O-Desmethyl omeprazole, such as its reactivity, degradation pathways, and interaction with enzymes, are closely related to its molecular structure and the functional groups present. The specificity of omeprazole and its metabolites in inhibiting the (H+ + K+)-ATPase enzyme, and their interaction with cytochrome P450 enzymes, highlight the significance of their chemical properties in their pharmacological action (Keeling et al., 1987).
Scientific Research Applications
Cancer Treatment : Omeprazole inhibits pancreatic cancer cell proliferation and modulates autophagy, potentially enhancing the chemosensitivity of pancreatic cancer cells to chemotherapy (Udelnow et al., 2011).
Pharmacogenetics : It can be used as a probe drug for phenotyping CYP2C19, which is beneficial for determining accurate drug dosages and pharmacokinetic profiles, especially in patients with poor CYP2C19 metabolism (Kanazawa et al., 2003).
Peptic Ulcer and Gastroesophageal Reflux Disease : Omeprazole does not inhibit CYP3A4 activity, which is important in treating peptic ulcer disease and reflux oesophagitis (Tateishi et al., 1995). It is also effective in treating duodenal ulcers and may be the drug of choice for Zollinger-Ellison syndrome (Clissold & Campoli-Richards, 1986).
Mechanism of Action : Omeprazole inhibits gastric (H+-K+)-ATPase by oxidizing essential sulfhydryl groups, with its potency enhanced in acidic environments (Im et al., 1985).
Neurological Effects : Its use can increase anxiety and cognitive impairment in rats, as observed through reduced brain serotonin and 5-HT-1A receptors expression (Ali et al., 2020).
Environmental Fate : The acid-induced degradation of omeprazole and its analogs aids in understanding their fate during wastewater treatment processes (Roberts et al., 2018).
Drug-Drug Interactions : Omeprazole metabolites contribute significantly to its inhibition of CYP2C19 and CYP3A4, which is crucial in identifying potential drug-drug interactions (Shirasaka et al., 2013).
Long-Term Safety and Efficacy : Long-term treatment with omeprazole for refractory reflux esophagitis is both effective and safe, with no significant adverse events observed during the study period (Klinkenberg‐Knol et al., 1994).
Genetic Influence on Metabolism : CYP2C19 alleles influence omeprazole 5-hydroxylation, potentially impacting its effectiveness in treating gastric acid-related disorders (Hanioka et al., 2008).
properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439414 | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Desmethyl Omeprazole | |
CAS RN |
151602-49-2 | |
Record name | 5-o-Desmethylomeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-O-DESMETHYLOMEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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